molecular formula C19H20ClN3O3 B2392951 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea CAS No. 905797-28-6

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B2392951
CAS No.: 905797-28-6
M. Wt: 373.84
InChI Key: IAOHTDFLDAYNLJ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a urea core substituted with chloro, methoxy, and pyrrol groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline, 3,4-dihydro-2H-pyrrole, and 3-methoxyaniline.

    Formation of Urea Linkage: The key step involves the formation of the urea linkage. This can be achieved by reacting the amines with a suitable isocyanate or carbodiimide under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained between 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of methoxyphenyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Use as a building block for the synthesis of advanced materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)urea: Lacks the pyrrol group, which may affect its biological activity and chemical properties.

    1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea: Lacks the second methoxyphenyl group, which may influence its solubility and reactivity.

    1-(3-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea: Lacks the chloro group, which may alter its pharmacokinetic and pharmacodynamic properties.

The unique combination of chloro, methoxy, and pyrrol groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-25-15-6-3-5-13(11-15)22-19(24)23(18-7-4-10-21-18)14-8-9-17(26-2)16(20)12-14/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHTDFLDAYNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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